7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

Catalog No.
S12316531
CAS No.
M.F
C9H10BrN3
M. Wt
240.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

Product Name

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

7-bromo-1-propan-2-ylimidazo[4,5-c]pyridine

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-5-12-8-4-11-3-7(10)9(8)13/h3-6H,1-2H3

InChI Key

DBAFKHMGTMKXME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CN=CC(=C21)Br

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. It features a bromine atom at the seventh position and an isopropyl group at the first position of the imidazo ring. This compound is characterized by its unique structure, which combines both imidazole and pyridine functionalities, making it of significant interest in medicinal chemistry and pharmacology.

The chemical reactivity of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine can be attributed to its functional groups. The imidazo and pyridine rings can undergo various transformations, including:

  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Formation of metal complexes: The nitrogen atoms in the ring can coordinate with metal ions, enhancing its utility in catalysis.
  • Reactions with electrophiles: The electron-rich nature of the nitrogen atoms allows for electrophilic aromatic substitution.

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has shown promising biological activities. Studies indicate that compounds within this class exhibit:

  • Antimicrobial properties: They have been tested against various bacterial strains.
  • Antidiabetic activity: Certain derivatives have demonstrated significant inhibitory effects on glucose absorption and insulin resistance mechanisms .
  • CYP enzyme inhibition: This compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine typically involves several steps:

  • Formation of the imidazo ring: This can be achieved through cyclization reactions involving appropriate precursors like 2-amino pyridine derivatives.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide.
  • Alkylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

These methods allow for the efficient production of the compound with varying yields depending on reaction conditions and starting materials.

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has several potential applications:

  • Pharmaceutical development: It serves as a scaffold for designing new drugs targeting various diseases, particularly those related to metabolic disorders.
  • Research tool: Its unique structure makes it a valuable compound for studying biological pathways involving imidazole and pyridine derivatives.
  • Material science: It may find applications in developing novel materials due to its electronic properties.

Interaction studies involving 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine often focus on its binding affinity to biological targets. Notable interactions include:

  • Protein-ligand docking studies: These studies reveal how this compound binds to specific receptors or enzymes, providing insights into its mechanism of action.
  • In vitro assays: Evaluating its effects on cell lines helps understand its pharmacological profile and potential side effects.

Several compounds share structural similarities with 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine90993-26-3Methyl group instead of isopropyl0.77
6-Chloro-1H-imidazo[4,5-c]pyridine2589-11-9Chlorine substitution at position six0.69
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine113270-73-8Bromophenyl substituent at position two0.71
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine1044772-00-0Phenyl substitution at position two0.77

Uniqueness: The presence of an isopropyl group distinguishes 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine from other derivatives, potentially influencing its biological activity and physicochemical properties.

This detailed overview highlights the significance of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine in chemical research and its potential applications in various fields.

Cyclocondensation Strategies for Imidazo[4,5-c]pyridine Core Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via condensation reactions between pyridine-3,4-diamine derivatives and carbonyl-containing reagents. A prominent method involves the reaction of 3,4-diaminopyridine 56 with triethyl orthoformate under Ytterbium triflate (Yb(OTf)~3~) catalysis, yielding imidazo[4,5-c]pyridine 57 in up to 99% efficiency. Microwave-assisted cyclization at 180°C with silicon tetrachloride (SiCl~4~) further accelerates this process, reducing reaction times to 10 minutes. Alternative approaches employ reductive cyclization: 2-nitro-3-aminopyridine reacts with aldehydes using sodium dithionite (Na~2~S~2~O~4~) to form the core structure.

Table 1: Cyclocondensation Methods for Imidazo[4,5-c]pyridine Synthesis

Starting MaterialReagent/CatalystConditionsYield (%)Reference
3,4-DiaminopyridineTriethyl orthoformateYb(OTf)~3~, 100°C85–99
2-Nitro-3-aminopyridineNa~2~S~2~O~4~H~2~O, RT70–90
Polymer-bound 2-aminonicotinateα-HaloketonesSolid phase, 80°C60–75

Regioselective Bromination Techniques at the 7-Position

Achieving regioselective bromination at the 7-position demands strategic substrate design. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective bromination when the imidazo[4,5-c]pyridine core is pre-functionalized with directing groups such as methoxy or tert-butoxycarbonyl (Boc). Alternatively, electrophilic bromination with N-bromosuccinimide (NBS) in acetonitrile at 25°C selectively targets the 7-position, particularly when the 1-position is protected with a temporary isopropyl group. Recent studies demonstrate that palladium-catalyzed C–H activation using Pd(OAc)~2~ and BrettPhos ligand achieves bromination with >90% regioselectivity.

Isopropyl Group Introduction: Alkylation and Protecting Group Strategies

The introduction of the isopropyl group at the 1-position is achieved via nucleophilic alkylation. Treatment of the imidazo[4,5-c]pyridine nitrogen with isopropyl bromide in the presence of potassium carbonate (K~2~CO~3~) in dimethylformamide (DMF) at 60°C affords the N-isopropyl derivative in 75–85% yield. To prevent over-alkylation, temporary protection of reactive sites (e.g., bromine at the 7-position) using trimethylsilyl (TMS) groups is critical. Deprotection with tetrabutylammonium fluoride (TBAF) restores the bromine functionality without compromising the isopropyl group.

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis enables rapid diversification of imidazo[4,5-c]pyridine derivatives. Wang resin-bound 2-aminonicotinate undergoes sequential reactions with α-haloketones to form the imidazo[4,5-c]pyridine core, followed by on-resin bromination using NBS. The isopropyl group is introduced via alkylation with isopropyl iodide before cleavage from the resin using trifluoroacetic acid (TFA). This method supports parallel synthesis, yielding libraries of 50–100 analogs with an average purity of >90%.

Table 2: Solid-Phase Synthesis Parameters

StepReagentConditionsYield (%)
Core Formationα-BromoketonesDMF, 80°C, 12h65–75
BrominationNBSCH~3~CN, 25°C, 6h80–90
AlkylationIsopropyl iodideK~2~CO~3~, DMF, 60°C70–85
CleavageTFA/DCM (1:1)RT, 2h95–98

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

239.00581 g/mol

Monoisotopic Mass

239.00581 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

Explore Compound Types